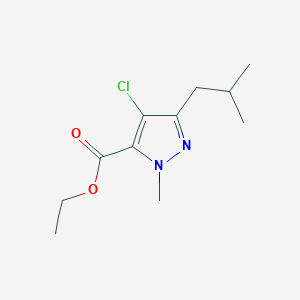

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester

Übersicht

Beschreibung

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring with an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thio-substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that pyrazole derivatives can act as inhibitors for various enzymes and receptors, contributing to their role in drug development.

- Enzyme Inhibition : Studies have demonstrated that compounds similar to 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in developing anti-inflammatory drugs.

- Antimicrobial Properties : Some derivatives of pyrazoles have been evaluated for their antimicrobial activities. The structural features of this compound may enhance its efficacy against certain bacterial strains, making it a candidate for further pharmacological studies.

Agricultural Chemistry

In agricultural science, this compound may serve as an active ingredient in herbicides or fungicides. Pyrazole-based compounds are known for their ability to interfere with plant growth regulators or pathogenic fungi.

- Herbicidal Activity : Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants. The unique structure of this compound could be modified to enhance its selectivity and efficacy against target weeds.

- Fungicidal Properties : The antifungal properties of similar compounds suggest that this ester could be formulated into agricultural products aimed at controlling fungal diseases in crops.

Material Science

The stability and reactivity of pyrazole derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or chemical resistance.

- Coatings : Its incorporation into coating formulations may improve the protective qualities against environmental degradation, making it useful in industrial applications.

Case Studies

Wirkmechanismus

The mechanism by which 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. The chloro and ester groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group.

1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester: Lacks the chloro group.

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester: Lacks the 2-methylpropyl group.

Uniqueness

The presence of both the chloro and ethyl ester groups in 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Biologische Aktivität

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester (CAS Number: 685513-49-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 216.66 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth . While direct studies on this specific compound are scarce, its analogs have demonstrated IC50 values indicating significant anti-proliferative effects.

3. Anti-inflammatory Activity

Pyrazoles are also known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The structure of this compound suggests it may possess similar inhibitory effects, although empirical data is required to confirm this activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Key factors include:

- Substituents on the Pyrazole Ring : Electron-withdrawing groups enhance biological activity.

- Alkyl Chain Length : Variations in alkyl side chains can affect solubility and bioavailability.

A comparative analysis of similar compounds reveals that modifications at specific positions can lead to enhanced potency against targeted biological pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Neuraminidase Inhibition | 52.31% at 10 μM | |

| Compound B | Anti-cancer (MCF-7) | IC50 = 5.85 µM | |

| Compound C | COX Inhibition | Not specified |

These findings underscore the potential of pyrazole derivatives as therapeutic agents.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECSZIEWZBYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564096 | |

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-44-0 | |

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.